KOR Antagonist Selectivity – Benzo[d]isoxazol-3(2H)-one Nucleus vs. Classical Benzoyl Amide Warhead
When the benzoyl amide moiety of the clinical KOR antagonist LY2456302 was replaced by a benzo[d]isoxazol-3(2H)-one bioisostere, the resulting compound (1c) showed a 2‑fold improvement in KOR selectivity over μ‑opioid receptor (MOR) and a 7‑fold improvement over δ‑opioid receptor (DOR) relative to the parent molecule . This demonstrates that the isoxazolone warhead—when appropriately substituted—can confer a selectivity advantage that is not achievable with a simple benzamide. The 6,7‑difluoro substitution further refines the electronic properties of this warhead .
| Evidence Dimension | Selectivity ratio (KOR Ki / MOR Ki) and (KOR Ki / DOR Ki) |
|---|---|
| Target Compound Data | For compound 1c (Ki KOR = 179.9 nM), selectivity over MOR increased ~2‑fold and over DOR ~7‑fold versus LY2456302 |
| Comparator Or Baseline | (±)-LY2456302 (benzoyl amide parent) |
| Quantified Difference | ~2× (KOR/MOR) and ~7× (KOR/DOR) improvement relative to LY2456302 |
| Conditions | Radioligand binding assays using human KOR, MOR, and DOR expressed in CHO cells |
Why This Matters
Procurement of 6,7‑difluoro benzo[d]isoxazol-3(2H)-one directly enables the construction of KOR‑selective antagonists; using a non‑fluorinated or differently substituted isoxazolone is not a qualified alternative for maintaining this selectivity fingerprint.
- [1] He, G. et al. Design, synthesis and biological evaluation of N-hydroxy-aminobenzyloxyarylamide analogues as novel selective κ opioid receptor antagonists. Bioorg. Med. Chem. Lett. 2020, 30 (13), 127236. https://doi.org/10.1016/j.bmcl.2020.127236 View Source
- [2] 6,7-Difluoro-1,2-benzisoxazol-3(2H)-one Property Data (Predicted LogP). MolAid MS_3041532. https://www.molaid.com/MS_3041532 View Source
